

# Miv 150 Antiviral Efficacy in Human Cervical Explant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) **Miv 150**, focusing on its antiviral activity within human cervical explant models. While direct head-to-head studies of **Miv 150** against other microbicides in this specific model are limited in publicly available literature, this document synthesizes existing data from various relevant studies to offer a comparative perspective against other leading antiretroviral agents, Tenofovir and Dapivirine.

## **Executive Summary**

**Miv 150** is a potent NNRTI being developed for topical pre-exposure prophylaxis (PrEP) to prevent HIV-1 infection.[1] Human cervical explant models, which maintain the complex cellular architecture and physiological properties of the native tissue, are a critical tool for the preclinical evaluation of such microbicides.[2][3] This guide summarizes the available data on the anti-HIV-1 activity of **Miv 150** and compares its potential efficacy with Tenofovir and Dapivirine, two established antiretrovirals used in HIV prevention.

## **Data Presentation: Comparative Antiviral Activity**

The following table summarizes the 50% effective concentration (EC50) values for **Miv 150**, Tenofovir, and Dapivirine against HIV-1. It is important to note that the data are compiled from different studies and experimental systems, as direct comparative studies in human cervical explants are not readily available. The EC50 values for **Miv 150** are primarily derived from in



vitro cell-based assays and macaque explant models, which are considered relevant preclinical models.

| Antiviral<br>Agent                   | Drug Class                        | HIV-1<br>Strain(s)                        | Experiment al Model            | EC50 (nM)               | Reference(s |
|--------------------------------------|-----------------------------------|-------------------------------------------|--------------------------------|-------------------------|-------------|
| Miv 150                              | NNRTI                             | Subtype B<br>(HxB2 RT)                    | Macaque<br>Vaginal<br>Explants | >19 (strong inhibition) | [4]         |
| Wild-type and<br>NNRTI-<br>resistant | In vitro<br>(Primary<br>Cells)    | Subnanomola<br>r to<br>nanomolar<br>range | [5]                            |                         |             |
| Tenofovir                            | NRTI                              | Subtypes A,<br>B, C                       | Human<br>PBMCs                 | Log reduction in p24    | [6]         |
| HIV-1BaL                             | Human<br>Ectocervical<br>Explants | Effective at 1<br>mg/ml                   | [7]                            |                         |             |
| Dapivirine                           | NNRTI                             | Cell-free and cell-<br>associated virus   | In vitro                       | 1 and 15                | [8]         |
| HIV-1BaL                             | Human<br>Cervical<br>Explants     | Concentratio<br>n-dependent<br>inhibition | [9][10]                        |                         |             |

Note: Direct comparison of EC50 values across different experimental models should be done with caution due to variations in cell types, tissue donors, viral isolates, and assay conditions. The data presented for Tenofovir in explants is a concentration that showed efficacy rather than a calculated EC50.

## **Experimental Protocols**



The following are generalized protocols for evaluating the antiviral activity of microbicides in human cervical explant models, based on established methodologies.[2][11][12]

### **Human Cervical Tissue Acquisition and Explant Culture**

- Tissue Source: Human cervical tissue is obtained from healthy donors undergoing hysterectomy for benign conditions, with informed consent and institutional review board approval.
- Explant Preparation: The tissue is dissected to separate the ectocervical and endocervical regions. The mucosa is then cut into small blocks (approximately 3x3x2 mm).
- Culture System: The explants are placed on a support grid (e.g., collagen sponge raft or stainless steel mesh) at the air-liquid interface in a culture well.[13] The culture medium (e.g., RPMI 1640 or DMEM supplemented with serum and antibiotics) is added to the well, ensuring the basal side of the tissue is in contact with the medium while the apical (epithelial) surface is exposed to air.[13]

#### **Antiviral Compound Treatment and Viral Challenge**

- Pre-treatment (Optional): In some protocols, explants are pre-treated with the microbicide for a set period (e.g., 2-24 hours) before viral challenge to assess prophylactic efficacy.
- Co-treatment: The antiviral agent (e.g., Miv 150) and a known infectious dose of a laboratory-adapted or primary isolate of HIV-1 are added to the apical surface of the explants.
- Incubation: The treated and infected explants are incubated at 37°C in a 5% CO2 incubator.
- Washing: After the incubation period (e.g., 2-24 hours), the explants are extensively washed to remove unbound virus and compound.

## **Quantification of Antiviral Activity**

 Supernatant Collection: The culture medium from the basolateral chamber is collected at various time points post-infection (e.g., every 2-3 days for up to 21 days).



- HIV-1 p24 Antigen ELISA: The concentration of the HIV-1 p24 core antigen in the collected supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[14][15][16] A reduction in p24 levels in the treated explants compared to the virus-only control indicates antiviral activity.
- Data Analysis: The percentage of viral inhibition is calculated for each concentration of the antiviral agent. The EC50 value, the concentration at which the drug inhibits 50% of viral replication, is determined by non-linear regression analysis of the dose-response curve.

#### **Assessment of Tissue Viability (Toxicity)**

- MTT Assay: To assess the potential toxicity of the antiviral compound, uninfected explants
  are treated with the drug at various concentrations. Tissue viability is then measured using
  the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] A reduction
  in the formation of formazan indicates cytotoxicity.
- Histology: At the end of the experiment, explants can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the tissue architecture and look for any signs of drug-induced damage.[17]

#### **Visualizations**

### **HIV-1 Reverse Transcription and Inhibition by NNRTIs**



Click to download full resolution via product page



Caption: Mechanism of Miv 150, an NNRTI, inhibiting HIV-1 reverse transcriptase.

# Experimental Workflow for Antiviral Efficacy Testing in Human Cervical Explants





Click to download full resolution via product page

Caption: Workflow for assessing Miv 150's antiviral efficacy in cervical explants.



#### Conclusion

**Miv 150** demonstrates potent anti-HIV-1 activity in relevant preclinical models, including macaque cervical explants. While direct comparative efficacy data against other leading microbicides like Tenofovir and Dapivirine within human cervical explant models is not yet available in published literature, the established protocols and assays described herein provide a robust framework for such future evaluations. The continued investigation of **Miv 150** in these advanced preclinical models is crucial for its development as a safe and effective topical agent for HIV prevention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical testing of candidate topical microbicides for anti-human immunodeficiency virus type 1 activity and tissue toxicity in a human cervical explant culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MIV-150-Containing Intravaginal Rings Protect Macaque Vaginal Explants against SHIV-RT Infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo Comparison of Microbicide Efficacies for Preventing HIV-1 Genomic Integration in Intraepithelial Vaginal Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide -PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medscape.com [medscape.com]
- 9. Pharmacodynamic correlations using fresh and cryopreserved tissue following use of vaginal rings containing dapivirine and/or maraviroc in a randomized, placebo controlled trial



- PMC [pmc.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HIV transmission in human cervicovaginal explants and humanized mice using CD4 aptamer-siRNA chimeras PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bio-techne.com [bio-techne.com]
- 15. One-stop Supplier of Life Science Products [servicebio.com]
- 16. en.hillgene.com [en.hillgene.com]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Miv 150 Antiviral Efficacy in Human Cervical Explant Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677211#validating-miv-150-antiviral-activity-in-human-cervical-explant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com